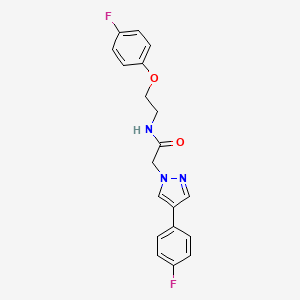

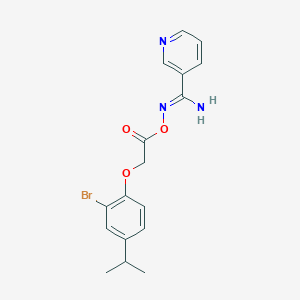

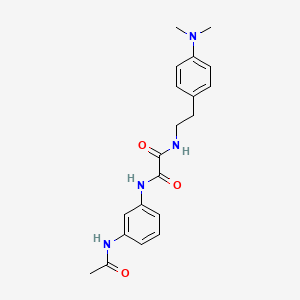

![molecular formula C21H19ClN2O3S B2744648 1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone CAS No. 899948-96-0](/img/structure/B2744648.png)

1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule. It contains a pyrrolo[1,2-a]pyrazine ring, which is a type of heterocyclic compound . The molecule also contains a sulfonyl group attached to a phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as reduction, chlorination, and coupling .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, the pyrrolo[1,2-a]pyrazine ring might undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially be involved in substitution reactions .Scientific Research Applications

Molecular Structure and Docking Studies

A study focusing on the vibrational and structural observations of a compound closely related to 1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone has reported significant insights into its molecular structure, vibrational spectra, and HOMO-LUMO analysis. This research utilized density functional theory for equilibrium geometry and vibrational wavenumbers computations. The nonlinear optical properties were evaluated, highlighting the molecule's potential for electrophilic and nucleophilic attacks based on molecular electrostatic potential studies. Moreover, docking simulations suggested inhibitory activity against kinesin spindle protein, indicating potential therapeutic applications (ShanaParveen et al., 2016).

Synthesis and Biological Activities

Another study on derivatives containing the arylsulfonyl moiety, similar in structure to the compound , demonstrated favorable herbicidal and insecticidal activities. This research outlined the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, characterized by various spectroscopic methods. The compounds showed promising biological activities, suggesting potential applications in agricultural pest management (Wang et al., 2015).

Antimicrobial Evaluation

Research on pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties revealed some compounds exhibited antimicrobial activities exceeding those of reference drugs. This study synthesized a novel series via one-pot reaction strategies and evaluated their antimicrobial efficacy. The findings suggested potential pharmaceutical applications for these sulfone derivatives, particularly in combating bacterial and fungal infections (Alsaedi et al., 2019).

Antiviral Activity

A compound synthesized via Friedel-Crafts acylation, closely related to the chemical of interest, was evaluated for antiviral activity against Japanese encephalitis virus and Herpes simplex virus type-I. The study highlights the potential of such compounds in developing new antiviral medications, offering a promising avenue for further research in the fight against viral diseases (Pandey et al., 2004).

Future Directions

properties

IUPAC Name |

1-[4-[[1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S/c1-15(25)16-6-10-19(11-7-16)28(26,27)24-14-13-23-12-2-3-20(23)21(24)17-4-8-18(22)9-5-17/h2-12,21H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCVLLWEMCTPLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

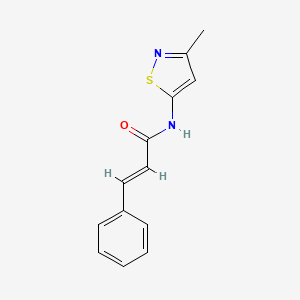

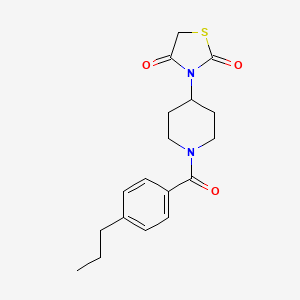

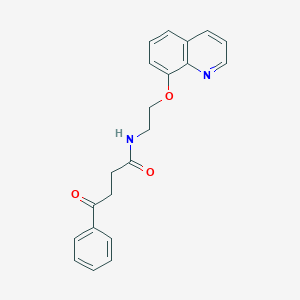

![methyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate](/img/structure/B2744574.png)

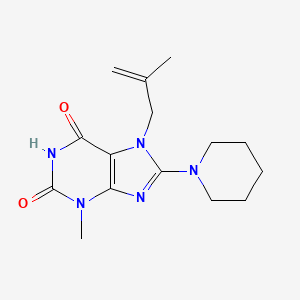

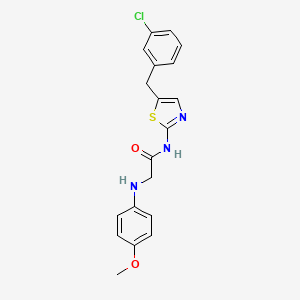

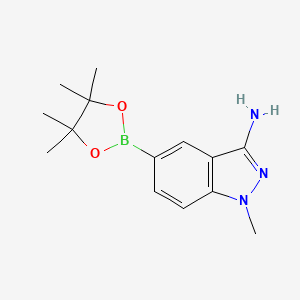

![4-(3-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2744578.png)

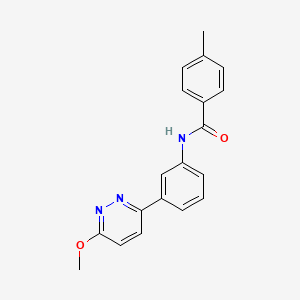

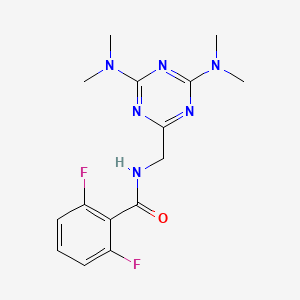

![6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2744583.png)